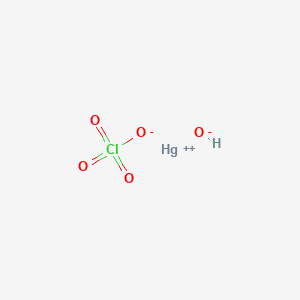
Mercury(2+);hydroxide;perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mercury(2+);hydroxide;perchlorate is a chemical compound consisting of mercury in its +2 oxidation state, hydroxide ions, and perchlorate ions
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of mercury(2+);hydroxide;perchlorate typically involves the reaction of mercury(II) salts with hydroxide and perchlorate ions. One common method is to dissolve mercury(II) nitrate in water and then add sodium hydroxide to precipitate mercury(II) hydroxide. This precipitate can then be reacted with perchloric acid to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar chemical reactions but on a larger scale. The process must be carefully controlled to ensure the purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions: Mercury(2+);hydroxide;perchlorate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Mercury(II) can be reduced to elemental mercury by reducing agents such as tin(II) chloride.
Substitution Reactions: The hydroxide and perchlorate ions can be substituted by other anions in solution.
Common Reagents and Conditions:
Oxidizing Agents: Nitric acid can oxidize mercury to its +2 state.
Reducing Agents: Tin(II) chloride is commonly used to reduce mercury(II) to elemental mercury.
Acids and Bases: Hydrochloric acid and sodium hydroxide are used to manipulate the ionic composition of the compound.
Major Products Formed:
Elemental Mercury: Formed during reduction reactions.
Mercury(II) Chloride: Formed during substitution reactions with chloride ions.
Scientific Research Applications
Mercury(2+);hydroxide;perchlorate has several applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and analytical techniques.
Biology: Studied for its effects on biological systems, particularly its toxicity and interactions with cellular components.
Medicine: Investigated for potential therapeutic uses, although its toxicity limits its application.
Industry: Used in the production of other mercury compounds and in certain industrial processes.
Mechanism of Action
The mechanism by which mercury(2+);hydroxide;perchlorate exerts its effects involves the interaction of mercury ions with biological molecules. Mercury(II) ions can bind to thiol groups in proteins, disrupting their function and leading to cellular toxicity. The perchlorate ion can interfere with iodide uptake in the thyroid gland, affecting hormone production.
Comparison with Similar Compounds
Mercury(II) Chloride: Similar in that it contains mercury in the +2 oxidation state but differs in its anionic composition.
Mercury(II) Nitrate: Another mercury(II) compound with different anions.
Mercury(II) Oxide: Contains mercury in the +2 oxidation state but with oxide ions.
Uniqueness: Mercury(2+);hydroxide;perchlorate is unique due to the presence of both hydroxide and perchlorate ions, which confer distinct chemical properties and reactivity compared to other mercury(II) compounds.
Properties
CAS No. |
61512-35-4 |
|---|---|
Molecular Formula |
ClHHgO5 |
Molecular Weight |
317.05 g/mol |
IUPAC Name |
mercury(2+);hydroxide;perchlorate |
InChI |
InChI=1S/ClHO4.Hg.H2O/c2-1(3,4)5;;/h(H,2,3,4,5);;1H2/q;+2;/p-2 |
InChI Key |
NEZZYVGISQWEEZ-UHFFFAOYSA-L |
Canonical SMILES |
[OH-].[O-]Cl(=O)(=O)=O.[Hg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















